molecular formula C13H20F3NO4 B3133721 Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate CAS No. 397844-31-4

Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate

Cat. No.: B3133721
CAS No.: 397844-31-4
M. Wt: 311.3 g/mol
InChI Key: HMEPYXVKCKOMSG-UHFFFAOYSA-N
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Description

Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethyl group attached to a hex-5-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate typically involves multiple steps. One common method starts with the preparation of the hex-5-enoate backbone, followed by the introduction of the trifluoromethyl group. The tert-butoxycarbonyl (Boc) protecting group is then added to the amino group to prevent unwanted reactions during subsequent steps. The final product is obtained through purification processes such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate involves its interaction with molecular targets such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amino group. This allows the compound to form covalent or non-covalent bonds with its target, thereby modulating its activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, improving its bioavailability and efficacy .

Comparison with Similar Compounds

    Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hexanoate: Similar structure but lacks the double bond in the hex-5-enoate backbone.

    Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate: Similar structure but with a shorter carbon chain.

Uniqueness: Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate is unique due to the presence of the double bond in the hex-5-enoate backbone, which can participate in additional chemical reactions such as cycloadditions. This feature, combined with the trifluoromethyl group, makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)hex-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F3NO4/c1-6-7-8-12(9(18)20-5,13(14,15)16)17-10(19)21-11(2,3)4/h6H,1,7-8H2,2-5H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEPYXVKCKOMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC=C)(C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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